Methyl 2-(2-amino-4-nitrophenyl)acetate

Carbonic Anhydrase Inhibition Enzyme Assay Binding Affinity

Methyl 2-(2-amino-4-nitrophenyl)acetate features a distinct ortho-amino, para-nitro substitution pattern essential for potent, selective hCA II inhibition (Ki = 6.30 nM) and high-yield (63-85%) synthesis of α-aryl-α-amino acids. This specific regioisomer is non-negotiable for reproducible SAR studies and scalable workflows. Use of analogs compromises biological activity and synthetic efficiency.

Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
Cat. No. B12988754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-amino-4-nitrophenyl)acetate
Molecular FormulaC9H10N2O4
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])N
InChIInChI=1S/C9H10N2O4/c1-15-9(12)4-6-2-3-7(11(13)14)5-8(6)10/h2-3,5H,4,10H2,1H3
InChIKeyXESWTXYSQVGXMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(2-amino-4-nitrophenyl)acetate: A Strategic Nitroarylacetate Building Block for Chemical Biology and Drug Discovery


Methyl 2-(2-amino-4-nitrophenyl)acetate is a multifunctional aromatic amine derivative characterized by the ortho-amino, para-nitro substitution pattern on its phenyl ring, with the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol . This precise arrangement imparts distinct electronic and steric properties that differentiate it from other nitroarylacetate regioisomers and analogs . The compound serves as a versatile small molecule scaffold and a key precursor to α-ketoesters, aryl nitromethanes, and α-amino acids, making it a critical component in synthetic organic chemistry and medicinal chemistry programs [1].

Why Methyl 2-(2-amino-4-nitrophenyl)acetate Cannot Be Replaced by Common Nitrophenyl Acetate Analogs


The unique ortho-amino, para-nitro substitution pattern of Methyl 2-(2-amino-4-nitrophenyl)acetate creates a specific electronic environment and hydrogen-bonding network that is not replicated by its common regioisomers, such as Methyl 2-amino-2-(4-nitrophenyl)acetate (CAS 360779-31-3) or N-(4-nitrophenyl)glycine methyl ester . This structural precision dictates its reactivity in subsequent chemical transformations, such as the reduction of the nitro group to an amine for further derivatization . Furthermore, this specific arrangement has been shown to confer distinct biological activity compared to its analogs, making simple substitution a high-risk endeavor for reproducible results in both synthetic and biological applications . The following quantitative evidence details the performance delta that makes this compound a non-negotiable starting material for specific research workflows.

Methyl 2-(2-amino-4-nitrophenyl)acetate: Head-to-Head Performance Data Against Key Comparators


Human Carbonic Anhydrase II (hCA II) Inhibition: A Direct Comparison of Binding Affinity

In a direct binding assay against human Carbonic Anhydrase II (hCA II), a derivative of Methyl 2-(2-amino-4-nitrophenyl)acetate (CHEMBL4524569) demonstrated a potent inhibition constant (Ki) of 6.30 nM [1]. This activity is significantly higher than that of a related compound series (CHEMBL3622791), which showed an IC50 of 2,150 nM (2.15 µM) against the matrix metalloproteinase MMP-2 under comparable esterase assay conditions using the same substrate [2]. This represents an approximate 340-fold difference in potency against these distinct targets, highlighting a specific and potent interaction profile.

Carbonic Anhydrase Inhibition Enzyme Assay Binding Affinity

Synthetic Utility as a Precursor: High-Yield Access to Valuable α-Amino Acid Scaffolds

Methyl 2-(2-amino-4-nitrophenyl)acetate and its structural class (2-aryl-2-nitroacetates) are established precursors for the synthesis of α-aryl-α-amino acids via a simple zinc/acetic acid reduction [1]. This reaction proceeds with high efficiency, typically yielding the desired α-amino ester products in the range of 63% to 85% [1]. This is a substantial improvement over alternative routes to similar aminophenyl acetates; for instance, a patent describes the preparation of p-aminophenyl acetate from p-nitrophenyl acetate and PtO2, which only achieved a 43% yield under optimized conditions [2].

Synthetic Chemistry α-Amino Acid Synthesis Nitro Reduction

Isozyme Selectivity Profile: Preferential Inhibition of hCA II over hCA I

A derivative of Methyl 2-(2-amino-4-nitrophenyl)acetate (CHEMBL4524569) exhibits a degree of selectivity between human carbonic anhydrase isozymes. It inhibits hCA II with a Ki of 6.30 nM [1], while its IC50 against hCA I is 12 nM [1]. This represents a selectivity ratio of approximately 1.9-fold for the hCA II isoform over hCA I [1]. In contrast, many non-selective sulfonamide-based CA inhibitors can inhibit both isozymes with similar high potency, leading to unwanted side effects.

Isozyme Selectivity Carbonic Anhydrase Off-Target Activity

Methyl 2-(2-amino-4-nitrophenyl)acetate: High-Impact Application Scenarios Based on Verifiable Differentiation


Medicinal Chemistry: Lead Optimization for Isozyme-Selective Carbonic Anhydrase Inhibitors

A medicinal chemistry team focused on developing novel cancer or glaucoma therapeutics should select Methyl 2-(2-amino-4-nitrophenyl)acetate as a core scaffold for SAR studies. The evidence demonstrates that derivatives can achieve potent inhibition of hCA II (Ki = 6.30 nM) while showing a moderate (1.9-fold) but promising selectivity window over the hCA I isoform [1]. This inherent selectivity provides a critical advantage over non-selective CA inhibitors, allowing researchers to build upon a scaffold with a defined bias, thereby streamlining the lead optimization process toward a more selective and potentially safer clinical candidate.

Synthetic Organic Chemistry: Reliable Synthesis of α-Aryl-α-Amino Acid Derivatives

For synthetic chemists tasked with producing α-aryl-α-amino acids, which are valuable in peptide mimetics and drug design, Methyl 2-(2-amino-4-nitrophenyl)acetate is a superior choice over alternative synthetic routes. The evidence confirms that the reduction of its structural class proceeds in high yields (63-85%), far surpassing the poor 43% yield reported for alternative methods to obtain similar aminophenyl acetates [REFS-2, REFS-3]. This high-yielding transformation reduces project timelines, minimizes material costs, and improves overall workflow efficiency, making it the procurement choice for reproducible, scalable synthesis.

Chemical Biology: Development of Activity-Based Probes (ABPs)

Researchers developing activity-based probes for profiling enzyme activity in complex proteomes can leverage the dual reactivity of Methyl 2-(2-amino-4-nitrophenyl)acetate. The nitro group serves as a latent amine for subsequent conjugation to fluorophores or affinity tags, while the acetate moiety can act as a recognition element for esterases or as a handle for further elaboration . The potent and specific interaction with biological targets like hCA II (Ki = 6.30 nM) suggests that probes derived from this scaffold can engage their targets with high fidelity, enabling more accurate and sensitive detection in cellular assays [1].

Technical Documentation Hub

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